molecular formula C18H14ClN3O2 B14973761 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B14973761
M. Wt: 339.8 g/mol
InChI Key: RPMFSZTXHNROOO-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a unique combination of a pyrrolidinone ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a hydrazide intermediate with a chlorophenyl-substituted nitrile oxide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2

InChI Key

RPMFSZTXHNROOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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